2-Chloro-3-oxo-butyronitrile
Description
Significance as a Versatile Synthetic Building Block
2-Chloro-3-oxo-butyronitrile is a highly functionalized four-carbon molecule that serves as a potent intermediate in the synthesis of diverse organic compounds. Its value lies in the strategic placement of a nitrile, a ketone, and a chlorine atom, which provide multiple reactive sites for chemical transformations. This versatility allows it to be a key starting material for constructing complex molecular architectures, particularly heterocyclic ring systems that form the core of many biologically active compounds.
The reactivity of this compound enables its use in cyclization reactions to form five- and six-membered rings. For instance, it is a key reactant in the synthesis of the pyrido[1,2-a]pyrimidine (B8458354) framework. In a reaction with 2-aminopyridine, this compound is used to construct the 4-Oxo-4H-pyrido[1,2-a]-pyrimidine scaffold chempedia.info. This class of heterocycles is of significant interest in medicinal chemistry.
Furthermore, its utility extends to radical chemistry. In certain radical-mediated reactions, this compound can be used to form substituted 2,3-dihydrofuran (B140613) derivatives. This demonstrates its role in carbon-carbon and carbon-oxygen bond-forming strategies, highlighting its adaptability to different synthetic methodologies.
Overview of its Chemical Nature and Structural Features
This compound, also known as 2-chloroacetoacetonitrile, possesses a compact structure featuring several key functional groups. The molecule is built on a four-carbon backbone. A nitrile group (-C≡N) is located at one end (C1), a ketone (oxo group, C=O) is at the C3 position, and a chlorine atom is attached to the C2 position, which is alpha to both the nitrile and the keto groups. This alpha-chloro-beta-ketonitrile arrangement dictates its chemical reactivity, making the C2 position susceptible to nucleophilic substitution and the alpha-proton (if present) acidic and available for deprotonation. The ketone and nitrile groups also serve as electrophilic sites for nucleophilic additions.
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-Chloro-3-oxobutanenitrile |
| Synonyms | 2-chloroacetoacetonitrile |
| CAS Number | 60930-76-9 |
| Molecular Formula | C₄H₄ClNO |
| Molecular Weight | 117.53 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Note: Physical property data is limited due to the compound's nature as a synthetic intermediate.
Scope and Relevance in Contemporary Chemical Research
The relevance of this compound in modern chemical research is primarily linked to its application in the synthesis of valuable heterocyclic compounds. Heterocyclic chemistry is a cornerstone of drug discovery and materials science, and building blocks that provide efficient routes to these structures are in high demand.
The ability of this compound to participate in the synthesis of fused pyrimidine (B1678525) systems, such as pyrido[1,2-a]pyrimidines, is particularly noteworthy chempedia.info. This heterocyclic core is found in numerous compounds investigated for a range of biological activities. Likewise, its role in forming substituted furans opens pathways to another important class of compounds prevalent in natural products and pharmaceuticals. The compound's utility in constructing frameworks like pyrazolones and imidazopyridines further underscores its potential, as these scaffolds are central to many areas of chemical and pharmaceutical research chempedia.info. The continued interest in developing novel synthetic routes to complex molecules ensures that versatile and reactive intermediates like this compound remain relevant to the synthetic chemistry community.
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-aminopyridine |
| This compound |
| 2,3-dihydrofuran |
| 4-Oxo-4H-pyrido[1,2-a]-pyrimidine |
| imidazopyridines |
| pyrazolones |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3(7)4(5)2-6/h4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRSSJMNOUZUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50484472 | |
| Record name | 2-CHLORO-3-OXO-BUTYRONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60930-76-9 | |
| Record name | 2-CHLORO-3-OXO-BUTYRONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50484472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Oxo Butyronitrile and Its Analogues
Established Synthetic Routes and Mechanistic Investigations
Traditional syntheses rely on fundamental organic reactions, including halogenation, oxidation, and condensation, to construct the target molecule from simpler precursors.
The introduction of a chlorine atom at the α-position to the nitrile group is a critical step in the synthesis of 2-chloro-3-oxobutyronitrile. This functionalization classically relies on enolate chemistry, where the α-position of a carbonyl or nitrile precursor is made nucleophilic and then reacted with an electrophilic halogen source. acs.orgnih.gov
Strategies often involve the direct halogenation of a β-ketonitrile precursor. For instance, the chlorination of a compound like 3-oxobutanenitrile (B1585553) (acetoacetonitrile) can be achieved using various chlorinating agents. An alternative pathway involves the halogenation of a ketone precursor, such as 2-butanone, which can be chlorinated using reagents like hydrogen chloride with a copper(II) chloride catalyst, followed by subsequent nitrile formation.
The functionalization at the α-position of carbonyl compounds to form a new carbon-heteroatom bond, such as a C-Cl bond, represents an oxidation event. acs.orgnih.gov Modern methods have explored rendering the α-position of related functional groups like amides electrophilic through umpolung transformations, allowing for reactions with a wide array of nucleophiles, including halides. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org This approach demonstrates high chemoselectivity, tolerating other functional groups like esters, ketones, and nitriles within the same molecule. acs.orgnih.govorganic-chemistry.org
Oxidation reactions are also pertinent, not just in the context of C-X bond formation, but in the transformation of the final product or its precursors. For example, analogues of 2-chloro-3-oxobutyronitrile can undergo oxidation where the ketone group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Table 1: Selected α-Functionalization Strategies
| Reaction Type | Precursor Type | Reagents/Conditions | Product Feature |
|---|---|---|---|
| α-Halogenation | β-Ketonitrile | Electrophilic Halogen Source | α-Halo-β-ketonitrile |
| α-Halogenation | Ketone (e.g., 2-Butanone) | HCl, CuCl₂ | α-Haloketone |
| Umpolung | Amide | Triflic Anhydride, Lutidine | Electrophilic α-Position |
Condensation reactions are fundamental to building the carbon backbone of 2-chloro-3-oxobutyronitrile and its analogues. A common approach is the base-catalyzed condensation of an ester with a nitrile. For example, the reaction of an acetate (B1210297) ester with a substituted acetonitrile (B52724) in the presence of a strong base like sodium hydride or sodium methoxide (B1231860) yields a β-oxonitrile. The mechanism involves the deprotonation of the nitrile's α-carbon, which then acts as a nucleophile, attacking the ester's carbonyl carbon, followed by the elimination of an alkoxide.
The synthesis of more complex analogues often utilizes condensation as a key step. The synthesis of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile, for example, involves the condensation of a benzothiazole (B30560) derivative with a chloro-ketone precursor, typically in a solvent like ethanol (B145695) or acetonitrile at elevated temperatures (60-80°C). smolecule.com Similarly, multicomponent reactions, such as the one-pot synthesis of functionalized pyrroles, can involve 3-oxobutanenitrile as a key nucleophile in a condensation cascade with α-hydroxyketones and primary amines. mdpi.com
Nitrile formation itself can be achieved through various methods. One common industrial route for the precursor 3-oxobutanenitrile is the controlled hydrolysis of β-aminocrotononitrile. Another pathway involves the reaction of a halogenated precursor with a cyanide source.
Table 2: Condensation and Nitrile Formation Reactions
| Reaction Name | Reactants | Catalyst/Base | Product Type |
|---|---|---|---|
| Acetoacetic Ester Condensation (analogue) | Ester + Nitrile | Sodium Methoxide | β-Oxonitrile |
| Knoevenagel Condensation (analogue) | Aldehyde + 3-Oxobutanenitrile | Acid/Base | 2-Arylidene-3-oxobutanenitrile |
| Heterocycle Formation | Benzothiazole derivative + Chloro-ketone precursor | Acid/Base | Benzothiazole analogue |
The reactivity of both the precursors and the final 2-chloro-3-oxobutyronitrile molecule dictates the synthetic strategies and potential for further derivatization. Precursors like 3-oxobutanenitrile are valuable as they contain a nucleophilic α-carbon, enabling participation in Michael additions and other condensation reactions.
The final compound and its analogues are characterized by the reactivity of their functional groups:
Chloro Group : The chlorine atom at the α-position to a carbonyl is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as amines, thiols, or alkoxides, by reacting the compound with the corresponding nucleophiles under basic conditions. smolecule.com
Nitrile Group : The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com It can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. smolecule.com
Ketone Group : The carbonyl group can undergo nucleophilic addition and can be reduced to a secondary alcohol. smolecule.com
Understanding this reactivity is crucial for designing synthetic routes where 2-chloro-3-oxobutyronitrile serves as an intermediate for more complex molecules. For instance, it has been used as a starting material in photoredox-catalyzed transformations to synthesize 2,3-dihydrofurans. unibo.it
Development of Novel and Efficient Synthetic Protocols
Recent research has focused on developing more efficient, catalytic, and selective methods for synthesizing 2-chloro-3-oxobutyronitrile and, particularly, its chiral analogues.
Catalysis offers pathways to improved efficiency, selectivity, and milder reaction conditions. In the synthesis of precursors and analogues, various catalytic systems have been employed.
Acid/Base Catalysis : Simple catalysts like acetic acid are used to promote condensation and cyclization reactions, for instance, in the formation of pyrroles. mdpi.com
Transition Metal Catalysis : Copper(II) bromide has been used to catalyze the direct α-amination of ketones and esters. organic-chemistry.org A copper(I)/2,2'-bipyridyl complex catalyzes the amination of silyl (B83357) ketene (B1206846) acetals. organic-chemistry.org Ruthenium complexes have been developed for the α-alkylation of arylacetonitriles. researchgate.net
Photoredox Catalysis : Iridium-based photoredox catalysts have been used in transformations involving 2-chloro-3-oxobutanenitrile as a substrate to generate radical intermediates for cyclization reactions. unibo.it
These catalytic methods represent a move towards more sustainable and atom-economical synthetic processes.
The creation of specific stereoisomers is critical for pharmaceutical applications. The synthesis of chiral analogues of 2-chloro-3-oxobutyronitrile has been achieved with high stereocontrol using biocatalytic and chiral catalyst-mediated methods.
A prominent strategy is the stereoselective reduction of the ketone functionality.
Biocatalysis : Enzymes and whole-cell systems provide a powerful tool for enantioselective synthesis. The microbial reduction of 2-chloro-3-oxoesters has been used to produce chiral chlorohydrins, which are precursors to enantiopure compounds like the side chain of Taxol. researchgate.net Similarly, Baker's yeast is known to reduce the carbonyl group of related ketonitriles with high optical purity. dtic.mil Halohydrin dehalogenases (HHDHs) are used in biocatalytic methods to produce the (S)-enantiomer of 4-chloro-3-hydroxybutyronitrile (B93200) with excellent enantiomeric excess (>97%) and high yields.
Chiral Catalysts : Non-enzymatic chiral catalysts are also employed. For example, the reduction of a keto group in a precursor for a cyclopropane (B1198618) analogue was achieved using a chiral oxazaborolidine catalyst with a borane (B79455) source, yielding the desired chiral alcohol. google.com
These methods are essential for accessing optically pure building blocks for the synthesis of complex, biologically active molecules.
Table 3: Stereoselective Synthetic Approaches for Analogues
| Method | Catalyst/System | Precursor Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Microbial Reduction | Various Microorganisms | 2-Chloro-3-oxoester | Chiral (2R,3S)-chlorohydrin | High |
| Biocatalysis | Halohydrin Dehalogenase (HHDH) | Epichlorohydrin + Cyanide | (S)-4-chloro-3-hydroxybutyronitrile | >97.5% |
| Asymmetric Reduction | Chiral Oxazaborolidine / Borane | Prochiral Ketone | Chiral Alcohol | High |
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of 2-chloro-3-oxo-butyronitrile and its analogues is crucial for developing environmentally benign and economically viable production methods. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the principles of green chemistry can be applied to its potential synthetic pathways and those of its analogues. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
In the context of synthesizing analogues such as 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile, multi-step syntheses often begin with precursors like 2-chloro-4-fluorotoluene. Greener alternatives to traditional halogenation and functional group transformations would involve the use of less toxic reagents and milder reaction conditions. The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry that can be applied here.
For the synthesis of other analogues like 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile, which involves the condensation of a benzothiazole derivative with a chloro-ketone precursor, green principles would favor the use of safer solvents, such as ethanol or acetonitrile, and reaction conditions that are not energy-intensive. smolecule.com The ideal temperature range for this reaction is between 60°C and 80°C. smolecule.com
The following table outlines key green chemistry principles and their potential application in the synthesis of this compound and its analogues.
| Green Chemistry Principle | Application in Synthesis of this compound and Analogues |
| Prevention | Designing synthetic routes that minimize the generation of waste products. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. For example, addition reactions are preferred over substitutions. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. This includes avoiding highly toxic reagents. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. If used, preference should be given to greener solvents like water or ethanol. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible to reduce energy requirements. |
| Use of Renewable Feedstocks | Using raw materials and feedstocks that are renewable rather than depleting. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection) to reduce reaction steps, reagents, and waste. |
| Catalysis | Using catalytic reagents in small amounts is superior to using stoichiometric reagents. |
| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents, including releases, explosions, and fires. |
The pursuit of sustainable synthetic methods for this compound and its analogues is an ongoing area of research. By adhering to the principles of green chemistry, the chemical industry can move towards more environmentally responsible manufacturing processes.
Chemical Reactivity and Transformation of 2 Chloro 3 Oxo Butyronitrile
Reactions Involving the α-Chloro and Carbonyl Centers
The proximity of the electron-withdrawing chloro and cyano groups significantly influences the reactivity of the carbonyl center and the α-carbon.
Nucleophilic Substitution Reactions at the α-Carbon
The chlorine atom at the α-position to the carbonyl group is susceptible to displacement by various nucleophiles. smolecule.comgithub.io This reactivity is a cornerstone of its synthetic utility. The carbon atom bonded to the chlorine is electrophilic due to the polar C-Cl bond, making it a target for nucleophilic attack. github.io
Common nucleophiles that can displace the chloro group include amines, thiols, and alkoxides. smolecule.com For instance, reaction with primary amines can lead to the formation of α-amino-β-ketonitriles. These reactions are typically carried out under basic conditions. smolecule.com The general mechanism involves the attack of the nucleophile on the electrophilic carbon, leading to the expulsion of the chloride ion in a nucleophilic substitution reaction. github.io
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | Primary amines | α-Amino-β-ketonitriles |
| Thiol | Thiols | α-Thio-β-ketonitriles |
| Alkoxide | Sodium methoxide (B1231860) | α-Alkoxy-β-ketonitriles |
This table provides illustrative examples of nucleophilic substitution reactions.
Addition Reactions at the Carbonyl Group
The carbonyl group in 2-chloro-3-oxo-butyronitrile is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.compressbooks.pub This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. savemyexams.compressbooks.pubmasterorganicchemistry.com
A variety of nucleophiles can add to the carbonyl group. The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. savemyexams.compressbooks.pub This intermediate is then typically protonated to yield the final addition product. savemyexams.compressbooks.pub The presence of acid can catalyze this reaction by protonating the carbonyl oxygen, making the carbonyl carbon even more electrophilic and thus more reactive towards weak nucleophiles. pressbooks.pub
The Knoevenagel condensation, a reaction between β-ketonitriles and aryl aldehydes, is a relevant transformation for related compounds, leading to the formation of α,β-unsaturated compounds. mdpi.com While not a direct addition to the carbonyl of this compound itself, it highlights the reactivity of the active methylene (B1212753) group adjacent to the carbonyl and nitrile functions, a feature influenced by the carbonyl group.
Enolization and Tautomerism Studies
Like other β-ketonitriles, this compound can exist in equilibrium with its enol tautomer. researchgate.netresearchgate.net This keto-enol tautomerism is a fundamental characteristic of compounds containing a carbonyl group adjacent to a carbon atom bearing a hydrogen. researchgate.net The presence of the electron-withdrawing chloro and cyano groups can influence the position of this equilibrium.
Studies on similar β-dicarbonyl compounds have shown that the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. ruc.dkwuxiapptec.com The equilibrium between the keto and enol forms can be influenced by factors such as the solvent and temperature. researchgate.netruc.dk For instance, gas-phase studies using mass spectrometry have been employed to investigate the tautomeric equilibria of β-ketonitriles. researchgate.netresearchgate.net In some cases, the enol form can be the predominant species. wuxiapptec.com For example, 3-chloro-2,4-pentanedione was found to exist entirely in the enol form at 269 K. ruc.dk
The enol form of this compound presents an alternative site of reactivity. For example, silylation of the enol form of chlorophyll (B73375) a, a related complex molecule with a β-keto ester moiety, has been achieved using sterically hindered bases. researchgate.net
Transformations of the Nitrile Moiety
The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and amination.
Hydrolysis and Related Derivatizations
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. researchgate.net For example, the hydrolysis of nitriles to their corresponding acids can be achieved using alkalis in water, sometimes accelerated by microwave irradiation. researchgate.net In some cases, the hydrolysis of a related compound, 4-chloro-3-hydroxybutyronitrile (B93200), is carried out using an acidic aqueous solution to yield 4-chloro-3-hydroxybutanoic acid. google.com
Enzymatic hydrolysis offers a milder alternative to chemical methods. researchgate.net Nitrile hydratases and amidases are enzymes that can convert nitriles directly to the corresponding acids. researchgate.net This biocatalytic approach has been successfully applied to the hydrolysis of various nitriles. researchgate.net
Reduction and Amination Pathways
The nitrile group can be reduced to a primary amine. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). smolecule.com This reaction provides a pathway to synthesize β-amino alcohols from α-chloro-β-ketonitriles, assuming the carbonyl group is also reduced in the process. Microbial reduction has also been employed for related compounds, such as the reduction of 2-chloro-3-aryl-3-oxopropionic acid esters to the corresponding chlorohydroxyesters. researchgate.net
Amination reactions can also be performed. For instance, in the synthesis of rivaroxaban, a related compound, (S)-4-chloro-3-hydroxybutyronitrile undergoes amination with potassium phthalimide (B116566). google.com This reaction proceeds via a substitution mechanism where the phthalimide anion displaces the chloride. google.com
Table 2: Summary of Transformations of the Nitrile Moiety
| Reaction Type | Reagents/Conditions | Product Functional Group |
| Hydrolysis | Acid or base, water | Carboxylic acid or Amide |
| Enzymatic Hydrolysis | Nitrile hydratase, amidase | Carboxylic acid |
| Reduction | LiAlH₄, NaBH₄ | Primary amine |
| Amination (of related chloro-nitrile) | Potassium phthalimide | Phthalimido group |
This table summarizes the key transformations involving the nitrile group.
Cyclization Reactions and Heterocyclic Ring Formation
The rich chemical functionality of this compound, characterized by a ketone, a nitrile group, and a reactive α-chloro substituent, renders it a valuable precursor for the synthesis of diverse heterocyclic systems. Its ability to react with a wide range of binucleophilic reagents through cyclocondensation and annulation reactions is a cornerstone of its synthetic utility.
This compound is an effective building block for constructing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of multiple electrophilic sites allows for versatile reaction pathways with nitrogen-based nucleophiles.
One of the most common applications is in the synthesis of substituted pyrazoles . The reaction with hydrazine (B178648) hydrate (B1144303) proceeds readily, where the hydrazine attacks the carbonyl carbon and the nitrile group, leading to the formation of 5-amino-3-methyl-1H-pyrazole, effectively displacing the chloro and cyano groups in the cyclization process. du.edu.eg Variations of this reaction using substituted hydrazines allow for the preparation of N-substituted pyrazole (B372694) derivatives. organic-chemistry.org
The synthesis of pyridines and fused pyridine (B92270) systems is another significant application. For instance, this compound can be used in Hantzsch-like pyridine synthesis, reacting with an enamine and an aldehyde or another β-dicarbonyl compound, although the classical Hantzsch synthesis involves β-ketoesters. nih.gov More direct routes involve the condensation with enamines or other activated methylene compounds, leading to highly substituted pyridine cores. organic-chemistry.org Fused systems like pyrazolo[3,4-b]pyridines have also been synthesized using derivatives of this compound as key intermediates. nih.gov
Furthermore, the reaction with aminopyrazoles can lead to the formation of fused heterocyclic systems such as imidazo[1,2-b]pyrazoles . In a documented example, 2-(benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, a related α-chloro-β-ketonitrile, was reacted with an aminopyrazole to construct the imidazo[1,2-b]pyrazole framework. nanobioletters.com This suggests a similar reactivity for the title compound. The synthesis of quinolines can also be achieved through reductive cyclization of related 2-(2-nitroaryl)-4-oxo-alkanenitriles, highlighting a potential pathway for derivatized this compound. thieme-connect.com
Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound and Related Compounds
| Heterocycle | Reactant(s) | Key Reaction Type | Reference(s) |
| Pyrazole | Hydrazine Hydrate | Cyclocondensation | du.edu.egorganic-chemistry.org |
| Pyridine | Enamines, β-dicarbonyl compounds | Condensation / Annulation | nih.govorganic-chemistry.org |
| Imidazo[1,2-b]pyrazole | Aminopyrazoles | Cyclocondensation | nanobioletters.com |
| Pyrazolo[3,4-b]pyridine | Aminopyrazoles | Cyclocondensation | nih.gov |
| Quinoline | (From related nitroaryl precursors) | Reductive Cyclization | thieme-connect.com |
While reactions with nitrogen nucleophiles are more extensively documented, this compound also serves as a precursor for oxygen- and sulfur-containing heterocycles, leveraging the reactivity of its carbonyl and α-chloro positions.
The synthesis of oxygen-containing heterocycles often involves reactions with oxygen nucleophiles. For example, intramolecular cyclization can be induced under specific conditions. While intermolecular reactions with simple alcohols typically lead to acetal (B89532) or ketal formation at the carbonyl group, intramolecular displacement of the chloride by a hydroxyl group, formed via hydrolysis of the nitrile or reduction of the ketone, can lead to furanones or related structures. wizeprep.comyoutube.com More complex syntheses, such as the reaction with 2-hydroxy-malononitrile (generated in situ from malononitrile (B47326) and SeO₂), have been shown to produce substituted furo[2,3-b]furans with other β-ketonitriles, indicating a potential pathway for this compound. nih.gov
For sulfur-containing heterocycles , the compound's electrophilic nature is exploited in reactions with sulfur nucleophiles. A notable example is the synthesis of 2-aminothiazoles , which can be achieved by reacting β-ketonitriles with thiourea. nih.gov The reaction mechanism is believed to proceed through the formation of a C–S bond via a radical process, followed by an intramolecular condensation to form the C–N bond, thereby constructing the thiazole (B1198619) ring. nih.gov Additionally, reactions with reagents containing both sulfur and nitrogen, such as the reaction of a related α-chloro-β-ketonitrile with an aminopyrazole to yield a product containing a benzothiazole (B30560) moiety, demonstrate the potential for creating complex, multi-heteroatom systems. nanobioletters.com
Oxidative and Reductive Transformations of the Butyronitrile (B89842) Backbone
The ketone and nitrile functional groups of this compound can undergo a variety of oxidative and reductive transformations, providing access to a range of valuable synthons.
Reductive transformations can selectively target either the ketone or the nitrile group. The reduction of the ketone functionality to a secondary alcohol yields 2-chloro-3-hydroxy-butyronitrile. This transformation can be achieved using various reducing agents, such as sodium borohydride. Biocatalytic reductions using isolated carbonyl reductases or whole-cell systems (e.g., baker's yeast) are particularly effective for achieving high stereoselectivity, producing specific diastereomers of the corresponding α-chloro-β-hydroxy esters and nitriles. nih.govacs.orgresearchgate.net The reduction of the nitrile group to a primary amine, yielding 2-chloro-3-oxo-butanamine, typically requires stronger reducing agents like lithium aluminum hydride or catalytic hydrogenation under more forcing conditions. The simultaneous reduction of both the ketone and nitrile groups is also possible, leading to amino-alcohols. The reduction of the related 4-chloro-3-hydroxybutyronitrile is a key step in the synthesis of 3-pyrrolidinol. google.com
Oxidative transformations primarily involve the ketone group. Oxidation of the ketone can lead to cleavage of the carbon-carbon bond. For example, strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the ketone to a carboxylic acid, although this may be accompanied by degradation of the molecule. A milder and more synthetically useful oxidation involves the α-hydroxylation of the ketone, which can be accomplished using reagents like TEMPO in the presence of a suitable co-oxidant. researchgate.net The nitrile group is generally stable to many oxidizing conditions, but under harsh hydrolytic conditions, it can be converted to a carboxylic acid or an amide. Ruthenium-catalyzed hydration can convert δ-ketonitriles to ene-lactams, suggesting a potential transformation pathway for derivatives of this compound. acs.org
Table 2: Summary of Oxidative and Reductive Transformations
| Transformation | Functional Group Targeted | Reagent(s) / Method | Product Type | Reference(s) |
| Reduction | Ketone | NaBH₄, Carbonyl Reductases | α-Chloro-β-hydroxy-nitrile | nih.govacs.org |
| Reduction | Nitrile | LiAlH₄, Catalytic Hydrogenation | α-Chloro-β-amino-ketone | |
| Oxidation | Ketone | KMnO₄ | Carboxylic Acid (with potential cleavage) | |
| Oxidation (Hydration) | Nitrile | Ru-catalysis, H₂O | Amide / Ene-lactam | acs.orgmdpi.com |
Radical Reactions and Associated Mechanistic Insights
The presence of a carbon-chlorine bond allows this compound to participate in radical reactions, opening up unique avenues for carbon-carbon and carbon-heteroatom bond formation. These reactions often proceed via a radical chain mechanism or through metal-catalyzed pathways.
Initiation of radical formation typically involves the homolytic cleavage of the C-Cl bond. This can be achieved using radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as tributyltin hydride, or through photoredox catalysis. mdpi.comresearchgate.net The resulting α-carbonyl nitrile radical is a key intermediate that can undergo various transformations.
One significant application is in radical cyclization reactions . For instance, if the butyronitrile backbone is appended with an unsaturated moiety (e.g., an alkene or alkyne), the initially formed radical can add intramolecularly to the multiple bond, leading to the formation of five- or six-membered rings. researchgate.netresearchgate.net Titanium(III)-catalyzed reductive radical cyclizations of ketonitriles have been shown to produce aminocyclopentenols with high diastereoselectivity. researchgate.net
Mechanistic studies, particularly on copper-catalyzed radical-relay reactions, provide valuable insights. nih.govrsc.org In these systems, an oxidant like N-fluorobenzenesulfonimide (NFSI) can react with a copper(I) catalyst to generate a highly reactive species that abstracts a hydrogen atom to form a carbon-centered radical. While this is typically applied to C-H functionalization, similar principles can be applied to radical generation from the C-Cl bond. The subsequent functionalization of the radical can occur through several pathways, including radical-polar crossover to a carbocation, reductive elimination from a high-valent metal complex (e.g., Cu(III)), or radical addition to a metal-bound ligand. nih.govrsc.org These mechanistic considerations are crucial for controlling the selectivity and outcome of radical reactions involving this compound.
Strategies for Selective Derivatization and Functional Group Interconversion
The multifunctionality of this compound allows for a wide array of selective derivatizations and functional group interconversions (FGIs), enabling its use as a versatile synthetic intermediate.
Selective reactions at the α-carbon are common. The chlorine atom is a good leaving group and can be displaced by various nucleophiles in SN2 reactions. This allows for the introduction of a wide range of functional groups, including azides, thiols, and alkoxides, provided that reaction conditions are controlled to avoid competing reactions at the carbonyl or nitrile centers.
Functional group interconversion of the nitrile is a key strategy. As mentioned previously, the nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide. mdpi.com A particularly innovative method is the nickel-catalyzed reductive cyanation of organic chlorides using CO₂ and NH₃, which, while being a method to form nitriles, illustrates the advanced catalytic systems available for nitrile group manipulation. researchgate.net
Derivatization of the ketone group offers another layer of synthetic flexibility. Besides the reductions and oxidations already discussed, the ketone can be converted into an enol ether or enamine, which can then participate in various cycloaddition or coupling reactions. It can also be protected as a ketal to allow for selective reactions at other positions of the molecule. wizeprep.com A concurrent approach involving the hydration of a nitrile to an amide, followed by the stereoselective reduction of the ketone by a ketoreductase, allows for the one-pot synthesis of enantiopure β-hydroxyamides from β-ketonitriles. mdpi.com This highlights the potential for sophisticated, enzyme-mediated functional group interconversions.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
Kinetic and spectroscopic analyses are foundational experimental techniques for probing the reaction mechanisms of 2-Chloro-3-oxo-butyronitrile. Kinetic studies, which measure the rate of a chemical reaction, can help determine the reaction order, rate constants, and the influence of various factors like concentration and temperature. For a molecule like this compound, kinetic runs could track its consumption or the formation of a product in reactions such as nucleophilic substitution at the chlorinated carbon or addition to the carbonyl group. dss.go.th The rate data can help distinguish between proposed mechanistic pathways, such as S_N1 versus S_N2, or identify catalytic effects. dss.go.th For instance, some reactions exhibit an increase in rate as the reaction proceeds, indicating autocatalysis by a product or intermediate. dss.go.th
Spectroscopic methods are employed to identify and characterize reactants, intermediates, and products, providing structural evidence for proposed mechanisms.
UV-Vis Spectroscopy : Can be used to monitor reactions involving changes in conjugation or the formation of colored species.
Infrared (IR) Spectroscopy : This technique is invaluable for tracking changes in key functional groups. For example, the disappearance of the characteristic C=O stretch of the ketone or the C≡N stretch of the nitrile can be monitored to follow the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous identification of products and, in some cases, the detection of transient intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy : In reactions involving radical intermediates or paramagnetic species (e.g., catalysis by a transition metal), EPR spectroscopy is a powerful tool for their detection and characterization. dicp.ac.cnacs.org While this compound itself is not paramagnetic, its interaction with metal catalysts could generate EPR-active species. dicp.ac.cnacs.org
These experimental techniques provide the empirical data that, when coupled with computational models, allow for a comprehensive understanding of reaction mechanisms.
Quantum Chemical Calculations in Understanding Reactivity and Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of molecules like this compound. umn.edursc.org
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. umn.edu For this compound, DFT calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (Frontier Molecular Orbitals, FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The analysis of these electronic properties helps in predicting the molecule's reactivity. The molecular electrostatic potential (MEP) map, for example, visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen of the carbonyl group would be an electron-rich site, while the carbon of the carbonyl and the carbon bonded to the chlorine atom would be electron-poor sites, making them susceptible to nucleophilic attack. DFT is also employed to analyze C-H activation and predict reaction barriers. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound
This table presents theoretical data typical for a small organic molecule and is for illustrative purposes.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Indicates overall molecular polarity |
| Mulliken Charge on C=O | +0.45 e | Predicts electrophilicity of the carbonyl carbon |
| Mulliken Charge on C-Cl | +0.15 e | Predicts electrophilicity of the alpha-carbon |
The flexibility of this compound arises from the rotation around its carbon-carbon single bonds. Conformational analysis is performed computationally to identify the different spatial arrangements (conformers) of the molecule and their relative energies. researchgate.net By systematically rotating a specific dihedral angle and calculating the energy at each step, a potential energy surface (PES) scan can be generated. researchgate.net This scan helps to locate the most stable conformer (the global minimum) and other low-energy conformers that may be present at room temperature.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. illinois.edu MD simulations model the atomic motions of the molecule, which can be useful for understanding its structural fluctuations, interactions with solvent molecules, and the pathways of conformational changes.
A significant application of DFT is the prediction of spectroscopic data. science.govuni-kiel.de By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated. researchgate.netscience.gov This predicted spectrum can be compared with experimental IR, Raman, and NMR spectra. A good correlation between the calculated and experimental data validates both the computational model and the experimentally determined structure. uni-kiel.de Furthermore, this approach can be used to predict the spectra of proposed, but yet unobserved, reaction intermediates, aiding in their potential identification during in-situ spectroscopic monitoring of a reaction. nih.gov
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
This table is a representative example and not based on published experimental data for this specific compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| ν(C≡N) | Nitrile | 2255 | ~2250 |
| ν(C=O) | Ketone | 1720 | ~1715 |
| ν(C-Cl) | Alkyl Halide | 730 | ~725 |
Transition State Analysis and Reaction Energetics
Understanding a chemical reaction requires not only identifying the reactants and products but also characterizing the high-energy transition state that connects them. Computational chemistry provides powerful tools to locate transition state structures and calculate their energies. rsc.orgnih.gov
For a potential reaction of this compound, such as its reaction with a nucleophile, DFT calculations can be used to model the entire reaction pathway. This involves calculating the energies of the reactants, the transition state, any intermediates, and the products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key parameter that governs the reaction rate. By comparing the activation energies for different possible mechanistic pathways, the most energetically favorable route can be identified. rsc.orgnih.gov These computational findings on reaction energetics provide a theoretical framework that complements and helps interpret the results from experimental kinetic studies. researchgate.net
Advanced Analytical Methodologies in the Research of 2 Chloro 3 Oxo Butyronitrile and Its Derivatives
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purity assessment of 2-Chloro-3-oxo-butyronitrile and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes, each offering distinct advantages depending on the volatility and thermal stability of the compounds being analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of non-volatile or thermally labile compounds, including many derivatives of this compound. The versatility of HPLC lies in its various modes of operation, such as reversed-phase, normal-phase, and chiral chromatography, allowing for the fine-tuning of separation conditions to suit the specific physicochemical properties of the analytes.
In the context of this compound research, reversed-phase HPLC (RP-HPLC) is frequently utilized. This method employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier. The inclusion of buffers in the mobile phase can control the ionization state of acidic or basic functional groups, further influencing retention times and peak shapes.
For the analysis of chiral derivatives of this compound, chiral HPLC is the method of choice. This can be achieved either by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. CSPs are more commonly used and are designed to have stereospecific interactions with the enantiomers, leading to different retention times and allowing for their separation and quantification.
The purity of a sample is determined by analyzing the resulting chromatogram. A single, sharp peak is indicative of a pure compound, while the presence of multiple peaks suggests the presence of impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.
Table 1: Illustrative HPLC Parameters for the Analysis of a Hypothetical this compound Derivative
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its more volatile derivatives, GC offers high resolution and sensitivity. The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase (carrier gas, typically helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.
The choice of the stationary phase is critical and depends on the polarity of the analytes. A variety of capillary columns with different stationary phases are commercially available, ranging from nonpolar (e.g., polydimethylsiloxane) to polar (e.g., polyethylene (B3416737) glycol). The temperature of the column is another crucial parameter that is often programmed to increase during the analysis (temperature programming) to ensure the efficient elution of compounds with a wide range of boiling points.
GC is frequently coupled with a mass spectrometer (GC-MS), which provides both qualitative and quantitative information. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. This combination is particularly valuable for the analysis of complex reaction mixtures containing unknown byproducts.
For the analysis of halogenated compounds like this compound, an electron capture detector (ECD) can be used. The ECD is highly sensitive to compounds containing electronegative atoms such as halogens, offering excellent selectivity for these analytes.
Table 2: Representative GC-MS Parameters for the Analysis of a Volatile Derivative of this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Advanced Spectroscopic Techniques for Structural Characterization in Research Contexts
While chromatographic techniques are essential for separation and purification, advanced spectroscopic methods are required for the detailed structural elucidation of this compound and its derivatives, as well as for probing the mechanisms of their reactions.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For complex systems involving derivatives of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between different atoms within the molecule.
Common 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton of a molecule.
These techniques provide a wealth of information that allows for the unambiguous assignment of all proton and carbon signals, even in complex molecules, and are instrumental in confirming the structures of newly synthesized derivatives.
Table 3: Hypothetical ¹H and ¹³C NMR Data for a Derivative of this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (-CN) | - | 115.2 | C1 to H2 |
| 2 (-CHCl-) | 4.8 (d, J=3.5 Hz) | 65.4 | C2 to H4 |
| 3 (-C=O) | - | 195.8 | C3 to H2, C3 to H4 |
| 4 (-CH₃) | 2.4 (s) | 28.1 | C4 to H2 |
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of the exact molecular formula of a compound, which is invaluable for identifying unknown reaction products and impurities.
In the study of this compound and its derivatives, HRMS can be used to confirm the identity of synthesized compounds and to identify unexpected products formed during a reaction. By comparing the experimentally determined exact mass with the theoretical masses of possible molecular formulas, the correct elemental composition can be determined.
Furthermore, tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and then fragmented, can provide structural information. The fragmentation pattern can be used to deduce the connectivity of atoms within the molecule, complementing the data obtained from NMR spectroscopy.
Table 4: Illustrative HRMS Data for a Reaction Product
| Ion | Theoretical m/z | Measured m/z | Mass Difference (ppm) | Deduced Formula |
| [M+H]⁺ | 152.0316 | 152.0314 | -1.3 | C₆H₈ClNO₂ |
| [M+Na]⁺ | 174.0136 | 174.0133 | -1.7 | C₆H₇ClNNaO₂ |
Time-Resolved Infrared (TRIR) Spectroscopy for Reaction Intermediate Detection
Time-Resolved Infrared (TRIR) spectroscopy is a sophisticated technique used to study the structures and kinetics of short-lived reaction intermediates, such as radicals, carbenes, and excited states. This method involves initiating a chemical reaction with a short pulse of light (photolysis) and then probing the changes in the infrared spectrum as a function of time.
In the context of reactions involving this compound, TRIR can provide valuable insights into the reaction mechanism by directly observing the formation and decay of transient species. The nitrile (-C≡N) and carbonyl (-C=O) functional groups have strong and distinct infrared absorptions, making them excellent spectroscopic reporters. Changes in the positions and intensities of these bands can indicate the formation of intermediates where the electronic structure around these groups is altered.
By analyzing the TRIR spectra at different time delays after the initial photolysis pulse, the kinetics of the formation and decay of intermediates can be determined, providing a more complete picture of the reaction pathway.
Table 5: Representative TRIR Data for a Hypothetical Reaction Intermediate
| Intermediate Species | Characteristic IR Absorption Band (cm⁻¹) | Assignment | Lifetime |
| Excited Triplet State | 1680 | C=O stretch (weakened bond) | 50 ns |
| Radical Intermediate | 2210 | C≡N stretch (perturbed by radical center) | 2 µs |
X-ray Crystallography for Solid-State Structural Confirmation and Regioselectivity
A notable example is the X-ray and density functional theory (DFT) study of 2-anilinomethylene-3-oxobutanenitrile, a derivative of the parent compound. researchgate.net The molecules of this derivative are effectively planar, and their crystal structure is primarily stabilized by electrostatic interactions, underscored by a significant molecular dipole moment of 4.56 D. researchgate.net The solid-state structure is further stabilized by weak C—H⋯N and C—H⋯O hydrogen bonds. researchgate.net
The analysis of the bonding characteristics within the molecule, using natural bond orbital (NBO) formalism, reveals important details about electron density distribution. researchgate.net The presence of a strong electron-withdrawing cyano (–CN) group significantly influences the electronic structure, favoring specific resonance forms. researchgate.net This understanding of the electronic and steric properties of a closely related derivative can be extrapolated to predict the reactivity and regioselectivity of this compound in various chemical transformations. For instance, the planarity and charge distribution observed in the derivative's crystal structure can inform predictions about the preferred sites for nucleophilic or electrophilic attack on the parent molecule.
The crystallographic data for a derivative of this compound is summarized in the interactive table below.
| Parameter | Value | Reference |
| Compound | 2-Anilinomethylene-3-oxobutanenitrile | researchgate.net |
| Molecular Formula | C₁₁H₁₀N₂O | researchgate.net |
| Dipole Moment | 4.56 D | researchgate.net |
| Stabilizing Interactions | Electrostatic, C—H⋯N and C—H⋯O hydrogen bonds | researchgate.net |
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis and transformation of 2-Chloro-3-oxo-butyronitrile, flow chemistry presents several promising opportunities. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields, improved selectivity, and minimized formation of byproducts. amf.chjst.org.in This is particularly relevant for reactions involving potentially hazardous reagents or intermediates. A continuous flow process for the synthesis of nitriles, for example, has been reported, highlighting the potential for safer and more efficient production. rsc.org Furthermore, the direct preparation of nitriles from carboxylic acids has been demonstrated in continuous flow, suggesting alternative synthetic routes that could be adapted for precursors of this compound. acs.org
Automated synthesis platforms, which combine robotics with data-driven algorithms, are set to revolutionize the discovery and optimization of chemical reactions. nih.govrsc.org These platforms can rapidly screen a wide range of reaction conditions, catalysts, and substrates, significantly accelerating the development of new synthetic methods for this compound and its derivatives. nih.govchemrxiv.org By integrating flow reactors with automated systems, it is possible to create a closed-loop optimization process where reaction outcomes are analyzed in real-time to inform the next set of experimental parameters. nih.gov This approach would be invaluable for exploring the complex reactivity of this bifunctional molecule and for developing robust and scalable synthetic protocols.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry | Relevance to this compound |
| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Enhanced safety and control for potentially exothermic reactions. |
| Mass Transfer | Efficient mixing of reactants. | Increased reaction rates and improved product homogeneity. |
| Parameter Control | Precise control over temperature, pressure, and residence time. | Optimization of yield and selectivity, minimizing side reactions. |
| Scalability | Seamless scaling from laboratory to production scale. amf.ch | Facilitates industrial application of new synthetic methods. |
| Safety | Small reaction volumes minimize the risk of hazardous incidents. | Safer handling of reactive intermediates and reagents. |
Exploration of Novel Catalytic Systems for Enhanced Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling transformations that were previously challenging or impossible. For this compound, new catalysts could unlock unprecedented reactivity and selectivity. Research in this area is likely to focus on several key aspects:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective transformation of this compound would be a significant advancement, providing access to optically active building blocks for the pharmaceutical and agrochemical industries. mdpi.comjku.at
Photoredox and Electrocatalysis: These emerging fields offer new avenues for activating and transforming organic molecules under mild conditions. organic-chemistry.org The application of photoredox or electrocatalysis to this compound could enable novel C-C and C-heteroatom bond formations.
Tandem and Cascade Reactions: Catalytic systems that can orchestrate multiple bond-forming events in a single pot are highly desirable for their efficiency and atom economy. Designing catalysts that can promote tandem or cascade reactions starting from this compound would streamline the synthesis of complex molecules.
Recent advances in the catalytic hydration of nitriles to amides and the reduction of nitriles to amines demonstrate the power of catalysis to transform the nitrile functionality. semanticscholar.orgresearchgate.netorgsyn.org Furthermore, the development of catalytic systems for the carbonylative α-arylation of β-ketonitriles opens up new possibilities for the derivatization of the α-position of this compound. acsgcipr.org
Advancements in Theoretical Modeling for Predictive Synthesis and Reactivity
Theoretical modeling and computational chemistry are becoming increasingly indispensable tools in modern chemical research. By providing insights into reaction mechanisms, transition state geometries, and electronic structures, these methods can guide the design of new experiments and accelerate the discovery of novel reactivity. For this compound, theoretical modeling can be applied in several ways:
Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites of nucleophilic or electrophilic attack on the molecule, as well as the activation barriers for various potential transformations. nih.govacs.org This information can help chemists to design more effective synthetic strategies.
Catalyst Design: Computational screening of potential catalysts can identify promising candidates for experimental investigation, saving significant time and resources. This is particularly relevant for the development of catalysts for enantioselective transformations.
Understanding Reaction Mechanisms: Detailed computational studies can elucidate the intricate mechanisms of complex reactions involving this compound, providing a deeper understanding of the factors that control selectivity and reactivity. A combined computational and experimental approach has been successfully used to rationalize the stereochemistry of an enzymatic nitrile synthesis, showcasing the power of this synergistic approach. nih.govnih.gov
Table 2: Applications of Theoretical Modeling in this compound Chemistry
| Application Area | Computational Method | Potential Outcome |
| Reactivity Prediction | Density Functional Theory (DFT) | Identification of reactive sites and prediction of reaction pathways. nih.gov |
| Catalyst Design | Molecular Docking, DFT | In silico screening of chiral catalysts for asymmetric transformations. |
| Mechanism Elucidation | Transition State Searching | Detailed understanding of reaction mechanisms to improve selectivity. |
| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of spectroscopic data. |
Sustainable and Biocatalytic Approaches in this compound Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, using renewable resources, and avoiding hazardous substances. researchgate.netnih.goveurekaselect.com For the synthesis and application of this compound, sustainable approaches are of paramount importance. This includes the use of greener solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound), and the development of catalytic processes that minimize the use of stoichiometric reagents.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. nih.govnih.govresearchgate.net Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. pharmasalmanac.com The application of biocatalysis to this compound could lead to the development of highly efficient and environmentally friendly processes for the synthesis of chiral derivatives. For example, engineered enzymes could be used for the enantioselective reduction of the ketone or the stereoselective transformation of the nitrile group. nih.gov The discovery of a promiscuous enzyme that enables the efficient and benign synthesis of nitriles from alcohols highlights the potential for discovering new biocatalytic routes to nitrile-containing compounds. uva.nl As our understanding of enzyme function and our ability to engineer new biocatalysts continue to grow, the opportunities for applying biocatalysis in the chemistry of this compound will undoubtedly expand.
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-oxo-butyronitrile, and what key reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving chloroacetyl chloride and appropriate aldehydes under basic conditions. For example, electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by reaction with chloroacetyl chloride, has been reported for structurally similar nitriles . Key factors affecting yield include reaction temperature (typically 0–5°C for electrophilic steps), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric control of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the presence of the chloro, oxo, and nitrile groups. For example, the nitrile carbon typically resonates at ~115–120 ppm in C NMR .
- IR Spectroscopy : Strong absorption bands near ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) are diagnostic. Reference spectra from NIST databases should be consulted for validation .
- Mass Spectrometry : Electron ionization (EI-MS) can detect the molecular ion peak (e.g., [M]) and fragmentation patterns specific to the chloro-oxo substituents .
Q. How should this compound be stored to ensure stability, and what decomposition products are possible?
Store the compound in a tightly sealed container under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as nitriles can hydrolyze to amides or carboxylic acids under acidic/basic conditions. Decomposition products may include 3-oxo-butyric acid derivatives, which can be monitored via TLC or HPLC .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound as a substrate or intermediate?
The chloro and oxo groups make the compound electrophilic at the β-carbon, enabling nucleophilic attacks in cross-coupling or cyclization reactions. Kinetic studies using isotopic labeling (e.g., O or C) can elucidate reaction pathways. Computational modeling (DFT or MD simulations) may predict transition states and regioselectivity, particularly in heterocyclic syntheses .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?
- Cross-Validation : Compare experimental spectra (e.g., IR, NMR) with NIST reference data to identify anomalies .
- Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting reactivity or spectral readings .
- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) can resolve structural ambiguities, such as bond angles or stereochemistry .
Q. What computational strategies are effective for modeling the reactivity of this compound in complex systems?
- Density Functional Theory (DFT) : Calculate molecular orbitals to predict sites of nucleophilic/electrophilic reactivity. Software like Gaussian or ORCA is suitable .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on reaction rates) .
- Docking Studies : If the compound has biological relevance, use AutoDock Vina to explore binding affinities with target proteins .
Methodological Notes
- Safety : Always use PPE (gloves, goggles) and work in a fume hood. Nitriles can release toxic HCN upon decomposition; follow protocols in safety data sheets for related compounds .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can significantly impact results in nitrile chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
